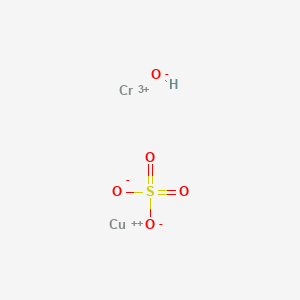![molecular formula C11H18O B14276082 1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one CAS No. 137335-31-0](/img/structure/B14276082.png)
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures and high strain energy, making them interesting subjects for research in various fields such as materials science, drug discovery, and organic synthesis .
Preparation Methods
The synthesis of 1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Radical or Nucleophilic Addition: This method involves the addition of radicals or nucleophiles across the central bond of [1.1.1]propellane.
Industrial production methods for such compounds are still under development, with a focus on optimizing reaction conditions and yields.
Chemical Reactions Analysis
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bridgehead positions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one can be compared with other similar compounds such as:
1-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)ethanone: This compound has a hydroxyl group instead of a butyl group, which can affect its reactivity and solubility.
tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains a carbamate group, making it useful in different chemical and biological applications.
tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: The presence of an amino group in this compound can lead to different interactions and reactivity compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which can be tailored for various applications.
Properties
CAS No. |
137335-31-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(3-butyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-5-10-6-11(7-10,8-10)9(2)12/h3-8H2,1-2H3 |
InChI Key |
QOCKJAVLOYJMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12CC(C1)(C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
![2-[(E)-(1-Aminopropylidene)amino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14276007.png)
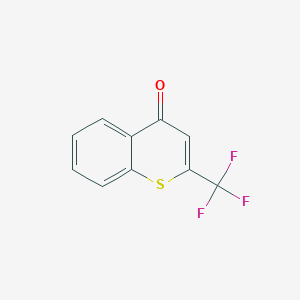
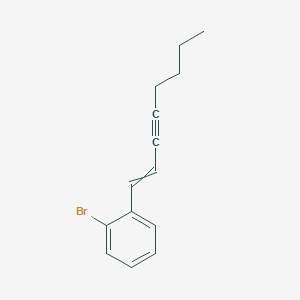
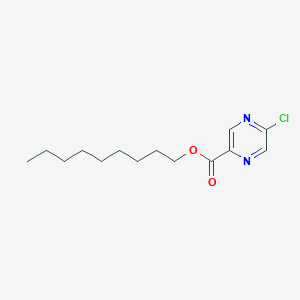
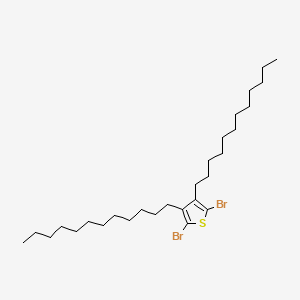
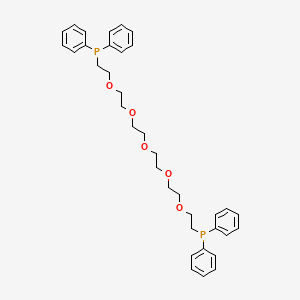
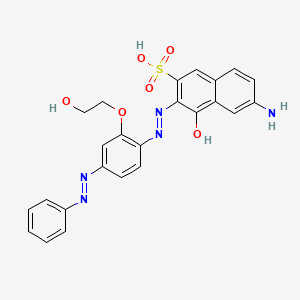
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
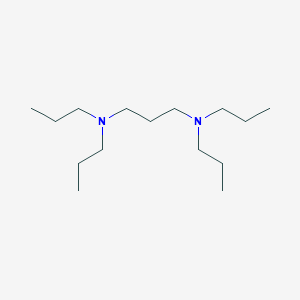
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
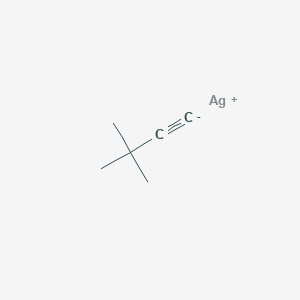
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
